molecular formula C13H16O B2658842 2-(4-Cyclobutylphenyl)-2-methyloxirane CAS No. 2248350-71-0

2-(4-Cyclobutylphenyl)-2-methyloxirane

Cat. No.: B2658842
CAS No.: 2248350-71-0
M. Wt: 188.27
InChI Key: BAWLWENMMPNVNV-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylphenyl)-2-methyloxirane is a 2,2-disubstituted epoxide characterized by a cyclobutylphenyl group and a methyl group attached to the oxirane ring. These epoxides are valuable intermediates in organic synthesis, particularly in deuteration reactions (e.g., precision deuteration catalyzed by titanocene(III)) and antimicrobial agent development . The cyclobutyl substituent may confer unique steric and electronic properties, influencing reactivity and applications in catalysis or medicinal chemistry.

Properties

IUPAC Name

2-(4-cyclobutylphenyl)-2-methyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(9-14-13)12-7-5-11(6-8-12)10-3-2-4-10/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWLWENMMPNVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylphenyl)-2-methyloxirane typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of cyclobutene with phenyl-substituted alkenes under UV irradiation . Another approach involves the use of cyclopropyl N-tosylhydrazone as a precursor, which undergoes ring expansion to form the cyclobutyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and ketones.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides and ketones.

    Reduction: Diols.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2-(4-Cyclobutylphenyl)-2-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylphenyl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Fluorine and methoxy groups modulate electrophilicity of the epoxide ring, impacting reactivity in nucleophilic ring-opening reactions .
  • Steric Hindrance : Bulky substituents like cyclobutylphenyl may slow reaction kinetics but enhance enantioselectivity in asymmetric syntheses .
  • Chirality : Stereochemical configuration (e.g., (2S)-enantiomers) is critical for applications in asymmetric catalysis or drug design .

Physicochemical Properties

Collision cross-section (CCS) data and molecular weights provide insights into molecular size and polarity:

Compound Adduct Predicted CCS (Ų) Molecular Weight (g/mol) Evidence ID
2-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane [M+H]+ 177.4 329.06
2-(3-Bromophenyl)-2-methyloxirane N/A N/A 213.07
2-(4-Methoxyphenyl)-2-methyloxirane N/A N/A 178.23

Key Observations :

  • Larger substituents (e.g., trifluoromethyl) increase CCS values, reflecting greater molecular surface area .
  • Bromine’s polarizability may enhance intermolecular interactions in solid-state or solution-phase applications .

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